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For researchers, scientists, and drug development professionals, understanding the selectivity

of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target

effects. This guide provides a comparative analysis of the selectivity profile of Tyk2-IN-16, a

potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), across the human kinome.

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays

a crucial role in the signaling pathways of several key cytokines, including Interleukin-12 (IL-

12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][3][4][5] These cytokines are

central to immune regulation and are implicated in the pathophysiology of numerous

autoimmune and inflammatory diseases. Consequently, selective inhibition of Tyk2 is a

promising therapeutic strategy for these conditions.

Kinome Selectivity Profile of Tyk2-IN-16
Tyk2-IN-16 has been identified as a potent inhibitor of the Tyk2 pseudokinase (JH2) domain,

with a reported IC50 of less than 10 nM. While comprehensive kinome-wide screening data for

Tyk2-IN-16 from publicly accessible sources remains limited, the originating patent

WO2023220046A1 suggests a high degree of selectivity for Tyk2 over other members of the

JAK family.[6]

To provide a comparative perspective, this guide presents the selectivity profile of a

representative highly selective Tyk2 inhibitor, deucravacitinib (BMS-986165), which, like Tyk2-
IN-16, targets the TYK2 pseudokinase domain.[7] This allows for an informed understanding of

the level of selectivity that can be achieved with this class of inhibitors.
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Kinase
Deucravacitinib (BMS-
986165) IC50 (nM)

Fold Selectivity vs. Tyk2

Tyk2 (JH2) 0.2 1

JAK1 (JH2) >1000 >5000

JAK2 (JH2) 2600 13000

JAK3 (JH1) >5000 >25000

Data for deucravacitinib is sourced from published scientific literature and serves as a

reference for the expected selectivity of a highly selective allosteric Tyk2 inhibitor.[7]

Tyk2 Signaling Pathway
Tyk2 functions as a critical intermediary in the signaling cascade initiated by the binding of

cytokines such as IL-12, IL-23, and Type I IFNs to their respective receptors. This binding event

leads to the activation of Tyk2 and its associated JAK partner (JAK1 or JAK2), which in turn

phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. The

phosphorylated STATs then translocate to the nucleus to regulate the transcription of target

genes involved in inflammation and immune responses.[2][4][5]
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Caption: Tyk2-mediated signaling pathways for IL-12, IL-23, and Type I IFNs.

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through kinome-

wide screening assays. The KINOMEscan™ platform from Eurofins DiscoverX is a widely used

competition binding assay for this purpose.

KINOMEscan™ Assay Principle
The KINOMEscan™ assay is an ATP-independent method that measures the ability of a test

compound to compete with an immobilized, active-site directed ligand for binding to a DNA-

tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using

qPCR. A reduction in the amount of bound kinase in the presence of the test compound
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indicates that the compound is binding to the kinase and preventing its interaction with the

immobilized ligand.[8][9][10]
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Caption: A simplified workflow of the KINOMEscan™ competition binding assay.
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Detailed Experimental Steps:
Preparation of Reagents: The DNA-tagged kinases, immobilized active-site directed ligands,

and the test compound (Tyk2-IN-16) are prepared in appropriate buffers.

Assay Plate Setup: The test compound is serially diluted and added to the wells of a

microtiter plate.

Incubation: A mixture of the DNA-tagged kinase and the immobilized ligand is added to the

wells containing the test compound. The plate is incubated to allow for competitive binding to

reach equilibrium.

Washing: The wells are washed to remove unbound kinase and test compound.

Elution: The bound kinase-DNA conjugate is eluted from the immobilized ligand.

Quantification by qPCR: The amount of eluted kinase-DNA is quantified using quantitative

polymerase chain reaction (qPCR).

Data Analysis: The percentage of kinase inhibition is calculated by comparing the amount of

bound kinase in the presence of the test compound to the amount bound in a control sample

(without the test compound). This data is then used to generate a kinome-wide selectivity

profile.

By providing a highly selective inhibition of Tyk2, molecules like Tyk2-IN-16 hold the potential

for a more targeted therapeutic approach with a reduced risk of off-target effects compared to

broader-acting JAK inhibitors. Further disclosure of comprehensive kinome-wide selectivity

data for Tyk2-IN-16 will be crucial for its continued development and clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.researchgate.net/figure/Analysis-of-cellular-response-to-IL-12-and-IL-23-of-TYK2-deficient-patients-A-and-B_fig4_354892752
https://www.jstage.jst.go.jp/article/bpb/44/11/44_b21-00609/_html/-char/ja
https://www.jstage.jst.go.jp/article/bpb/44/11/44_b21-00609/_html/-char/ja
https://www.immunologypathways.com/immune-signaling-pathways/tyk2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8790287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8790287/
https://www.learnabouttyk2.com/
https://patents.google.com/patent/WO2023220046A1/en
https://pubmed.ncbi.nlm.nih.gov/31318208/
https://pubmed.ncbi.nlm.nih.gov/31318208/
https://pubmed.ncbi.nlm.nih.gov/31318208/
http://www.chayon.co.kr/document/About%20Kinomescan_Customer%20version%20_2015.pdf
https://apac.eurofinsdiscovery.com/solution/kinomescan-technology
https://www.drugtargetreview.com/product/10404/discoverx-kinomescan-kinase-assay-screening/
https://www.benchchem.com/product/b12377084#selectivity-profile-of-tyk2-in-16-across-the-kinome
https://www.benchchem.com/product/b12377084#selectivity-profile-of-tyk2-in-16-across-the-kinome
https://www.benchchem.com/product/b12377084#selectivity-profile-of-tyk2-in-16-across-the-kinome
https://www.benchchem.com/product/b12377084#selectivity-profile-of-tyk2-in-16-across-the-kinome
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12377084?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

